![molecular formula C₂₁H₂₆N₆O₇S B1145299 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil CAS No. 448184-56-3](/img/no-structure.png)

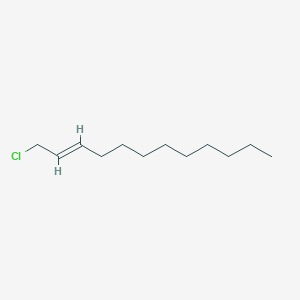

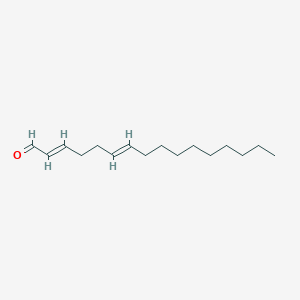

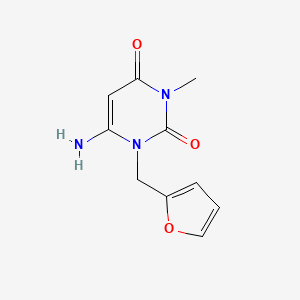

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

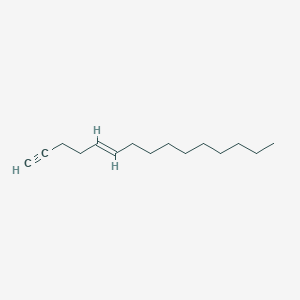

Vardenafil and its derivatives are synthesized through various chemical reactions, aiming to enhance their pharmacological efficacy and bioavailability. The detailed synthesis process involves multiple steps, including the use of sildenafil as an internal standard in some methods, to ensure the selective targeting of PDE5 inhibitors (Ku et al., 2009). The synthesis often involves modifications to the piperidine or piperazine ring structures to create analogues with potentially different pharmacokinetic properties.

Molecular Structure Analysis

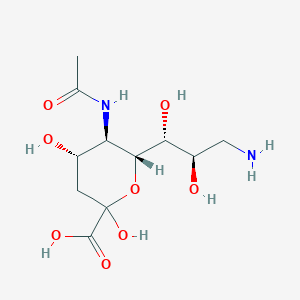

The molecular structure of Vardenafil and its analogues has been elucidated using various spectroscopic techniques, including UV, IR, and NMR spectroscopy, as well as mass spectrometry. These compounds typically show characteristic spectroscopic peaks corresponding to their functional groups, such as NH, CO, CC, and CN vibrations (Ashour et al., 2014). The analysis provides insights into the molecular configurations and electronic structures, essential for understanding their interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of Vardenafil and its metabolites involves their interaction with cyclic guanosine monophosphate (cGMP) pathways, which is central to their mechanism of action in treating erectile dysfunction. Their ability to selectively inhibit PDE5 leads to an increase in cGMP levels, facilitating smooth muscle relaxation and blood flow (Ashour et al., 2014).

特性

| { "Design of Synthesis Pathway": "The synthesis pathway for S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves the reaction of two starting materials, namely, S-Desethylpiperidino Vardenafil and ethyl-(2-aminoethyl)glycine hydrochloride, in the presence of a coupling agent and a catalyst.", "Starting Materials": [ "S-Desethylpiperidino Vardenafil", "ethyl-(2-aminoethyl)glycine hydrochloride" ], "Reaction": [ "Step 1: S-Desethylpiperidino Vardenafil and ethyl-(2-aminoethyl)glycine hydrochloride are dissolved in a suitable solvent, such as dichloromethane or dimethylformamide.", "Step 2: A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is added to the reaction mixture to activate the carboxylic acid group of ethyl-(2-aminoethyl)glycine hydrochloride.", "Step 3: A catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), is added to the reaction mixture to facilitate the formation of the amide bond.", "Step 4: The reaction mixture is stirred at room temperature or at a slightly elevated temperature for a suitable period of time, typically several hours.", "Step 5: The reaction mixture is then quenched with an acid, such as hydrochloric acid or acetic acid, to protonate the amino group of the product and to remove any remaining coupling agent and catalyst.", "Step 6: The product is isolated by filtration or extraction, and purified by chromatography or recrystallization." ] } | |

CAS番号 |

448184-56-3 |

製品名 |

S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil |

分子式 |

C₂₁H₂₆N₆O₇S |

分子量 |

506.53 |

同義語 |

2-[[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]amino]ethyl]amino]-2-oxoacetic Acid; [[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]ami |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。